![molecular formula C21H19NO4 B6420968 methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate CAS No. 924818-47-3](/img/structure/B6420968.png)

methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

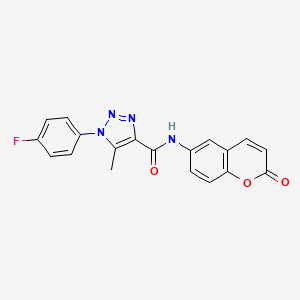

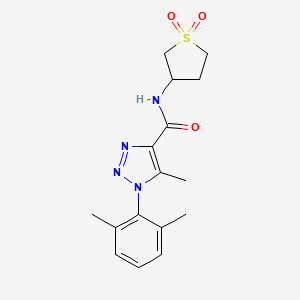

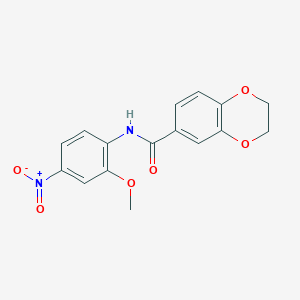

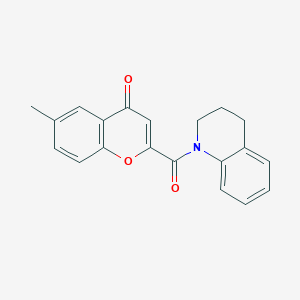

“Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is a chemical compound with the molecular formula C21H19NO4 . It has a molecular weight of 349.38 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reactions of commercially available amines (aniline, phenylmethanamine, and pyridin-3-ylmethanamine) or hydrazide (nicotinohydrazide) with intermediates in the presence of hantzschester (1.2 equiv), catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .Molecular Structure Analysis

The molecule contains a total of 39 bonds; 22 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aromatic), 1 secondary amide (aliphatic), and 1 Furane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The reactions of commercially available amines or hydrazide with intermediates in the presence of hantzschester, a catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .Wissenschaftliche Forschungsanwendungen

Sirtuin 2 Inhibition

“Methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is structurally similar to (5-Phenylfuran-2-yl)methanamine derivatives, which have been identified as inhibitors of human Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in various diseases .

Cancer: SIRT2 inhibitors have been involved in effective treatment strategies for cancer . The inhibition of SIRT2 can lead to the accumulation of acetylated α-tubulin, which is associated with cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Neurodegenerative Diseases: SIRT2 inhibitors have potential applications in the treatment of neurodegenerative diseases . The inhibition of SIRT2 can protect neurons from degeneration, which is beneficial in diseases like Parkinson’s and Alzheimer’s .

Type II Diabetes: SIRT2 inhibitors have been implicated in the treatment of type II diabetes . By inhibiting SIRT2, glucose homeostasis can be improved, which is beneficial for patients with type II diabetes .

Bacterial Infections: SIRT2 inhibitors have shown potential in combating bacterial infections . The inhibition of SIRT2 can enhance the immune response against bacterial pathogens, thereby helping to clear the infection .

Insecticidal Activities

Compounds with a similar structure to “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” have been synthesized and studied for their insecticidal activities . These compounds can interact with the nervous system of insects, leading to paralysis and death .

Wirkmechanismus

While the specific mechanism of action for “methyl 2-[3-(5-phenylfuran-2-yl)propanamido]benzoate” is not mentioned in the search results, similar compounds have been studied for their inhibitory effects on human sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-25-21(24)17-9-5-6-10-18(17)22-20(23)14-12-16-11-13-19(26-16)15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQUCBYCNUNILG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(5-phenylfuran-2-YL)propanamido]benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-5-(benzylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B6420889.png)

![4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide](/img/structure/B6420907.png)

![4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid](/img/structure/B6420914.png)

![6-phenyl-2-(pyridine-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6420922.png)

![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethan-1-one](/img/structure/B6420924.png)

![2-{[4-(3-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6420930.png)

![2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6420931.png)

![2-[2-(diethylamino)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B6420936.png)

![4-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzene-1-sulfonamide](/img/structure/B6420950.png)

![N-(4-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B6420986.png)